3,4-Diethoxybenzenesulfonamide CAS number
3,4-Diethoxybenzenesulfonamide CAS number
An In-depth Technical Guide to 3,4-Diethoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4-diethoxybenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, and potential applications, with a focus on the practical insights relevant to laboratory and development settings.
Core Identification and Properties
3,4-Diethoxybenzenesulfonamide is an aromatic sulfonamide compound. The defining features of this molecule are the benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two ethoxy groups (-OCH₂CH₃) at the 3 and 4 positions.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 104296-87-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO₄S | [1] |
| Molecular Weight | 245.30 g/mol | [1] |
| IUPAC Name | 3,4-diethoxybenzenesulfonamide | [1] |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC | [1] |
| Synonyms | 3,4-diethoxybenzene-1-sulfonamide | [1] |
Synthesis of 3,4-Diethoxybenzenesulfonamide: A Mechanistic Approach
The synthesis of 3,4-diethoxybenzenesulfonamide is typically achieved through a two-step process starting from 1,2-diethoxybenzene. This process involves an electrophilic aromatic substitution followed by nucleophilic substitution.
Step 1: Chlorosulfonation of 1,2-Diethoxybenzene
The first step is the chlorosulfonation of 1,2-diethoxybenzene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile. The ethoxy groups are ortho-, para-directing activators, meaning they increase the electron density of the benzene ring and direct the incoming electrophile to the positions ortho and para to them. In this case, the para position is favored due to less steric hindrance, leading to the formation of 3,4-diethoxybenzenesulfonyl chloride.
Step 2: Amination of 3,4-Diethoxybenzenesulfonyl Chloride
The resulting 3,4-diethoxybenzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to form the final product, 3,4-diethoxybenzenesulfonamide. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Visualizing the Synthesis Pathway
Caption: Synthesis of 3,4-Diethoxybenzenesulfonamide from 1,2-diethoxybenzene.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Materials:
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1,2-Diethoxybenzene
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Chlorosulfonic acid
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Ammonia (aqueous or anhydrous)
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Dichloromethane (or other suitable solvent)
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Sodium bicarbonate
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Anhydrous sodium sulfate
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Ice
Procedure:
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Chlorosulfonation:
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In a fume hood, cool a flask containing 1,2-diethoxybenzene dissolved in a suitable solvent (e.g., dichloromethane) in an ice bath.
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Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is highly exothermic and releases HCl gas.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
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Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,4-diethoxybenzenesulfonyl chloride.
-
-
Amination:
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Dissolve the crude 3,4-diethoxybenzenesulfonyl chloride in a suitable solvent.
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Slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution while stirring in an ice bath.
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Stir the reaction at room temperature until completion (monitored by TLC).
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If a precipitate forms, filter the solid and wash it with cold water.
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If no precipitate forms, extract the product into an organic solvent.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3,4-diethoxybenzenesulfonamide.
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Applications in Drug Discovery and Development
The benzenesulfonamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] While specific applications of 3,4-diethoxybenzenesulfonamide are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
The Role of the Sulfonamide Group: The sulfonamide group is a key pharmacophore, known for its ability to mimic a carboxylic acid group and form hydrogen bonds with biological targets. This has led to its incorporation into drugs for various diseases.
Potential as a Building Block: 3,4-Diethoxybenzenesulfonamide can serve as a scaffold for the development of novel drug candidates. The ethoxy groups can be modified to modulate the compound's lipophilicity, solubility, and metabolic stability, which are crucial parameters in drug design.[3][4] The sulfonamide nitrogen can also be further functionalized to introduce additional diversity. The development of novel drug delivery systems is an ongoing area of research to improve the efficacy of therapeutic agents.[5]
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
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Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8]
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Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7][8]
Handling and Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]
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In case of a spill, clean it up promptly using appropriate procedures to prevent dispersal.[9][10]
First Aid Measures:
-
Skin Contact: Wash immediately with plenty of water.[6]
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Eye Contact: Rinse cautiously with water for several minutes.[6]
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Inhalation: Move to fresh air.[6]
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Ingestion: Rinse mouth and seek medical attention.[6]
Conclusion
3,4-Diethoxybenzenesulfonamide, identified by its CAS number 104296-87-9, is a valuable chemical compound for researchers in organic synthesis and drug discovery. Its synthesis from readily available starting materials and the presence of the key benzenesulfonamide scaffold make it an attractive building block for the development of novel therapeutic agents. Adherence to proper safety protocols is essential when handling this and other related chemical compounds.
References
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PubChem. 3,4-Diethoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
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Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
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Gull, A., et al. (2024). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. Heliyon, 10(8), e29783. [Link]
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Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-63. [Link]
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Kovács, D., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5432. [Link]
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ResearchGate. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. [Link]
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Mbous, Y. P., et al. (2022). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Journal of Controlled Release, 349, 101-111. [Link]
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CAS Common Chemistry. 3,4-Diethoxybenzaldehyde. [Link]
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ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
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Pramod, K., et al. (2021). Advanced drug delivery applications of layered double hydroxide. Journal of Controlled Release, 330, 477-496. [Link]
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González-Zamora, E., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4995. [Link]
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U.S. Environmental Protection Agency. Benzenesulfonic acid, 3-[2-(2,4-dihydroxyphenyl)diazenyl]-4-hydroxy-. [Link]
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PubMed. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. [Link]
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